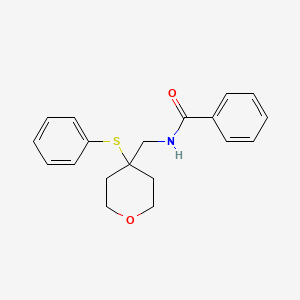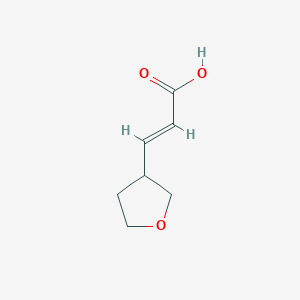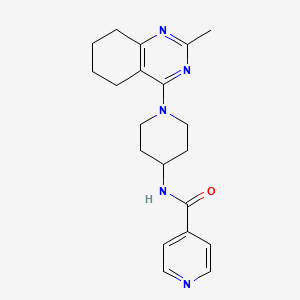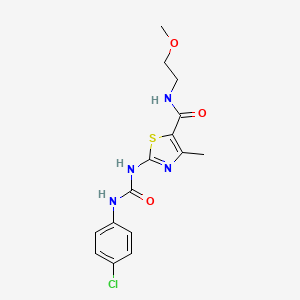
1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound can involve several steps. For example, it can be prepared through a multi-step process by reacting piperazine with 4-bromobenzyl chloride, followed by esterification with ethyl chloroformate.
Molecular Structure Analysis
The molecular formula of this compound is C₁₃H₉BrN₄O₂ . It contains a triazole ring, a pyridine ring, and a carboxylic acid group. The structure is confirmed by various analytical techniques, including FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .
Chemical Reactions Analysis
One notable reaction involving this compound is the Suzuki-Miyaura coupling. This metal-catalyzed reaction, typically with palladium (Pd), forms carbon-carbon bonds between an aryl or alkenyl organoborane and a halide or triflate under basic conditions. It is used to create conjugated systems of alkenes, styrenes, or biaryl compounds .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. A study by Bayrak et al. (2009) involved the synthesis of various 1,2,4-triazoles from isonicotinic acid hydrazide, assessing their antimicrobial properties. The compounds showed significant activity against various microbial strains, indicating the potential of triazole derivatives in developing new antimicrobial agents Bayrak et al., 2009.
Antifungal and Antioxidant Activities
Another study by Mu et al. (2015) reported on the synthesis, crystal structure, and antifungal activity of a triazole derivative. This compound exhibited moderate antifungal activity, suggesting the potential use of triazole derivatives in antifungal applications. Additionally, the study included a DFT study, highlighting the role of computational chemistry in understanding the properties of such compounds Mu et al., 2015.
Chemical and Spectroscopic Analysis
The oxidation of α-diketone bisacylhydrazones to yield O-acyl imidic acids derived from 1-amino-1,2,3-triazoles has been studied, demonstrating the chemical versatility of triazole compounds and their derivatives in synthetic chemistry Bauer et al., 1972.
Synthesis and Surface Activity
Research by El-Sayed (2006) on the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives indicates the broad application range of triazole compounds. These substances not only possess biological activity but can also function as surface-active agents, showcasing their potential in pharmaceutical formulations and industrial applications El-Sayed, 2006.
Corrosion Inhibition
Triazole derivatives have also been investigated as corrosion inhibitors for metals. Ansari et al. (2014) studied Schiff's bases of pyridyl substituted triazoles, demonstrating their effectiveness in protecting mild steel against corrosion in acidic environments. This highlights the potential industrial applications of triazole compounds in protecting materials Ansari et al., 2014.
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-12-3-1-10(2-4-12)9-20-14(11-5-7-17-8-6-11)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHMWNPZTBESMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2762933.png)


![(2R)-2-[(2,3-Difluoropyridine-4-carbonyl)amino]hexanoic acid](/img/structure/B2762939.png)

